10-Hydroperoxy-4-estrene-3,17-dione
Description
Contextualization within Endogenous Steroid Metabolism and Biosynthesis
Endogenous steroid metabolism is a complex network of enzymatic reactions responsible for the synthesis of a wide array of hormones from cholesterol. youtube.com This intricate pathway involves numerous cytochrome P450 enzymes and hydroxysteroid dehydrogenases that work in concert to produce progestogens, androgens, estrogens, and corticosteroids. youtube.comnih.gov The biosynthesis of estrogens from androgens is a critical step in this cascade and is catalyzed by the enzyme aromatase (CYP19A1), a member of the cytochrome P450 superfamily. nih.govnih.gov
Aromatase facilitates the aromatization of the A-ring of androgens, converting them into estrogens. nih.gov The primary substrates for this conversion are androstenedione (B190577) and testosterone (B1683101), which are transformed into estrone (B1671321) and estradiol, respectively. nih.govnih.gov This process is not a single-step reaction but involves three successive hydroxylations of the C19 methyl group of the androgen substrate. nih.gov
10-Hydroperoxy-4-estrene-3,17-dione is a synthetic steroid that is structurally related to the natural substrates of aromatase. Its significance lies in its ability to interact with the aromatase enzyme, acting as an intermediate analog in the aromatization process. Specifically, it is considered an analog of a proposed hydroperoxide intermediate in the third and final oxidative step of androgen to estrogen conversion. The study of its interaction with aromatase provides valuable insights into the catalytic mechanism of this crucial enzyme.
Historical Perspective on Aromatase Enzyme System Studies
The concept of androgens serving as precursors for estrogens was first speculated in the 1930s. oup.comoup.comresearchgate.net In 1934, Bernhard Zondek correctly hypothesized the possibility of converting male hormones into female hormones. oup.comresearchgate.net This was followed by experimental evidence in 1937 from Steinach and Kun, who demonstrated increased estrogenic activity in the urine of men treated with testosterone propionate. oup.comresearchgate.net
A pivotal discovery was made in 1955 by Meyer, who found that androstenedione could be hydroxylated at the C19 position by bovine adrenal extracts to form 19-hydroxy-androstenedione. oup.com This led to the suggestion that 19-hydroxylation was a likely initial step in the biosynthesis of estrogens from non-aromatic steroid precursors, terming it the "aromatization process". oup.com Throughout the 1960s, extensive biochemical studies were undertaken to characterize placental aromatase and elucidate the enzymatic steps involved. oup.com
Early research on aromatase inhibitors often focused on non-specific compounds. oup.com It wasn't until later that the development of more potent and selective inhibitors began, driven by the therapeutic potential of targeting aromatase for conditions like hormone-dependent breast cancer. oup.comnih.gov This led to two main approaches: one targeting the enzyme with analogs of natural steroidal substrates to understand structure-function relationships, and another that serendipitously discovered nonsteroidal inhibitors. nih.gov The quest for more specific and potent inhibitors fueled intensive molecular studies to unravel the structure and mechanism of aromatase. nih.gov
Significance of this compound as a Mechanistic Probe
This compound has proven to be a valuable tool for researchers investigating the mechanism of the aromatase enzyme. nih.gov Its significance stems from its ability to act as a potent inactivator and competitive inhibitor of human placental aromatase, allowing for detailed studies of the enzyme's active site and catalytic cycle. nih.gov
Research has shown that in the absence of the cofactor NADPH, this compound causes a time-dependent loss of aromatase activity. nih.gov This inactivation is believed to occur at the enzyme's active site, as the presence of the natural substrate, androstenedione, offers protection against this loss of activity. nih.gov While the inactivation is not readily reversible by simple washing of the enzyme preparation, partial recovery of activity can be achieved with the use of a reducing agent like dithiothreitol. nih.gov
In the presence of NADPH, the behavior of this compound changes from an inactivator to a competitive inhibitor of androstenedione aromatization. nih.gov This dual functionality provides a unique window into the different conformational and redox states of the enzyme during its catalytic cycle. The compound's interaction with aromatase has been compared to other hydroperoxides, such as cumene (B47948) hydroperoxide and hydrogen peroxide, which were found to be much less potent inactivators and caused extensive destruction of the enzyme's essential protoheme group, a destructive effect not conclusively observed with this compound. nih.gov This specificity further highlights its utility as a precise mechanistic probe.
The study of this compound has contributed to the understanding that the final step of aromatization likely involves a hydroperoxide intermediate. By mimicking this proposed intermediate, the compound allows researchers to investigate the chemical environment of the active site and the nature of the interactions required for the final aromatization step.
Research Findings on the Interaction of this compound with Aromatase
The following tables summarize key findings from research on the interaction of this compound with human placental aromatase.
Inactivation of Aromatase by this compound (in the absence of NADPH)
| Concentration of this compound (µM) | Time for 50% Loss of Activity (seconds) | Protection by Androstenedione |
|---|---|---|
| 2.16 | 90 | Yes |
Data derived from studies on the time-dependent inactivation of human placental aromatase. nih.gov
Competitive Inhibition of Aromatase by this compound (in the presence of NADPH)
| Inhibitor | Inhibition Constant (Ki) | Substrate | Michaelis Constant (Km) |
|---|---|---|---|
| This compound | 330 nM | Androstenedione | 21 nM |
Data showing the competitive inhibition of androstenedione aromatization. nih.gov
Structure
3D Structure
Properties
CAS No. |
2135-57-1 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-hydroperoxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O4/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)22-21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |
InChI Key |
MUNAAPIKEXKOFD-FTAMUGHTSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34OO |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34OO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34OO |
Other CAS No. |
2135-57-1 |
Synonyms |
10 beta-hydroperoxy-4-estrene-3,17-dione 10-HPED 10-hydroperoxy-4-estrene-3,17-dione |
Origin of Product |
United States |
Synthesis and Precursor Transformations of 10 Hydroperoxy 4 Estrene 3,17 Dione
Autoxidation Pathways Leading to 10β-Hydroperoxy-4-estrene-3,17-dione
The formation of 10β-Hydroperoxy-4-estrene-3,17-dione can occur through autoxidation of its precursor, 4-estrene-3,17-dione (also known as 19-norandrostenedione) mdpi.comswgdrug.org. This process is a free-radical chain reaction initiated by the presence of oxygen and an initiator, such as light or trace metals. The mechanism can be described in three stages:
Initiation: An initiator abstracts a hydrogen atom from a susceptible position on the 4-estrene-3,17-dione molecule, likely an allylic proton, to form a steroid radical.
Propagation: This steroid radical reacts with molecular oxygen (a diradical) to form a peroxyl radical. This highly reactive peroxyl radical can then abstract a hydrogen atom from another molecule of 4-estrene-3,17-dione, propagating the chain reaction and forming a hydroperoxide, 10β-Hydroperoxy-4-estrene-3,17-dione, and a new steroid radical. The stereoselectivity for the β-position is influenced by the steric environment of the steroid nucleus.
Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.
This autoxidation pathway is a common degradation route for steroids containing unsaturated bonds and is relevant to their stability and storage.
Derivation from Androstenedione (B190577) Analogs in Steroid Synthesis Research
In the field of steroid synthesis, androstenedione and its analogs are crucial starting materials and intermediates for a wide array of pharmacologically active compounds frontiersin.orgscholaris.ca. 4-Estrene-3,17-dione is the 19-nor analog of androstenedione, meaning it lacks the C-19 methyl group. This structural difference is fundamental to its role as a direct precursor to estrogens.
The synthesis of 10-Hydroperoxy-4-estrene-3,17-dione from androstenedione analogs is not a commonly reported direct transformation but can be conceptualized through several steps. A primary route would involve the removal of the C-19 methyl group from an androstenedione derivative to form the corresponding 19-nor steroid backbone. Following this, the introduction of the 10β-hydroperoxy group could potentially be achieved through controlled oxidation reactions, such as photooxidation in the presence of a sensitizer, which can generate singlet oxygen that reacts with the double bond at C-4 and the adjacent C-10 position. Microbiological hydroxylation is another established method for introducing hydroxyl groups at specific positions on the steroid nucleus, which could then potentially be converted to a hydroperoxide, although this specific transformation is not widely documented nih.gov.
Intermediates in Estrogen Biosynthesis and C-19 Demethylation Mechanisms
The most significant role of this compound is in the context of estrogen biosynthesis, a process catalyzed by the enzyme aromatase (a member of the cytochrome P450 superfamily) jst.go.jp. This enzyme converts androgens like androstenedione and testosterone (B1683101) into estrogens (estrone and estradiol, respectively) through the aromatization of the A-ring. This process involves the demethylation of the C-19 carbon.
Research has demonstrated that 10β-Hydroperoxy-4-estrene-3,17-dione is a potent inhibitor of human placental aromatase nih.gov. Its interaction with the enzyme is dependent on the presence of the cofactor NADPH.
In the absence of NADPH: The compound causes a time-dependent, irreversible loss of aromatase activity nih.gov. This suggests that the hydroperoxide may interact with the enzyme's active site, potentially leading to oxidative damage.
In the presence of NADPH: 10β-Hydroperoxy-4-estrene-3,17-dione acts as a competitive inhibitor of the aromatization of androstenedione nih.gov. This indicates that it binds to the same active site as the natural substrate. However, the compound itself is not converted to estrogens nih.gov. Instead, it can be reduced to the more stable 10β-hydroxy-4-estrene-3,17-dione nih.gov.
The C-19 demethylation process catalyzed by aromatase is a complex series of oxidative reactions. It is proposed to proceed through hydroxylated and aldehydic intermediates. The fact that 10β-Hydroperoxy-4-estrene-3,17-dione is a competitive inhibitor suggests that it mimics a potential hydroperoxide intermediate in the enzymatic cycle of C-19 oxidation and subsequent elimination nih.govnih.gov. The cytochrome P450 catalytic cycle involves an activated iron-oxo species that performs hydroxylations mdpi.comnih.gov. A hydroperoxide intermediate at the C-19 position is a chemically plausible step leading to the eventual cleavage of the C-10-C-19 bond and aromatization of the A-ring.
| Condition | Effect on Aromatase Activity | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| In the presence of NADPH | Competitive Inhibition | Ki (Inhibitor Constant) | 330 nM | nih.gov |
| - | (Substrate: Androstenedione) | Km (Michaelis Constant) | 21 nM | nih.gov |
| In the absence of NADPH | Time-dependent loss of activity | % Loss of Activity | 50% after 90s with 2.16 µM | nih.gov |
Structural Elucidation and Structure Activity Relationship Sar Studies
X-Ray Crystallographic Analysis of 10β-Hydroperoxy-4-estrene-3,17-dione
The definitive three-dimensional structure of 10β-Hydroperoxy-4-estrene-3,17-dione was successfully determined through X-ray crystallographic analysis. nih.gov This technique provided an unambiguous depiction of the molecule's spatial arrangement, confirming its elemental composition and the specific orientation of its functional groups.
Table 1: Crystallographic Data Summary (Illustrative) This table is illustrative, based on typical data reported in crystallographic studies.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| R-value | Value |
Relationship Between Molecular Structure and Aromatase Inactivation Properties
The biological activity of 10β-Hydroperoxy-4-estrene-3,17-dione is intrinsically linked to its molecular structure. It exhibits a dual mechanism of aromatase inhibition that is dependent on the presence of the enzyme's cofactor, NADPH. nih.gov Aromatase is a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens, a process involving three successive hydroxylation reactions. nih.govwikipedia.org
In the absence of NADPH, 10β-Hydroperoxy-4-estrene-3,17-dione acts as a potent, time-dependent inactivator of aromatase. nih.gov This irreversible inhibition is primarily attributed to the presence of the 10β-hydroperoxy group. The steroid backbone directs the molecule to the active site of the aromatase enzyme. Once positioned, the reactive hydroperoxy group is thought to cause oxidative modification of the enzyme, leading to a loss of catalytic function.
Evidence for this irreversible mechanism includes the observation that the enzyme's activity could not be restored by simply washing the inhibitor away. nih.gov However, partial recovery of activity was achieved by treatment with dithiothreitol, suggesting that the inactivation may involve the oxidation of critical sulfhydryl groups (cysteine residues) within the enzyme. nih.gov The specificity of this interaction is highlighted by the fact that other oxidizing agents, such as hydrogen peroxide and cumene (B47948) hydroperoxide, only caused comparable enzyme inactivation at concentrations 500 to 1000 times higher, and this inactivation was not protected by the presence of the natural substrate. nih.gov This indicates that the steroidal structure of 10β-hydroperoxy-4-estrene-3,17-dione is essential for targeted delivery of the oxidizing group to the active site. nih.gov
In a different mechanism, when the cofactor NADPH is present, 10β-Hydroperoxy-4-estrene-3,17-dione behaves as a competitive inhibitor of aromatase. nih.gov Competitive inhibition occurs when the inhibitor molecule reversibly binds to the enzyme's active site, preventing the natural substrate from binding. The structural requirement for this action is the androstane (B1237026) steroid framework, which mimics the natural substrate, androstenedione (B190577). nih.govnih.gov
The inhibitor binds to the androgen-specific active site with high affinity. nih.govnih.gov This binding is reversible, and the inhibitor competes directly with androstenedione for the same binding location. In this scenario, the 10-hydroperoxy group does not lead to enzyme destruction; instead, the molecule simply occupies the active site. The potency of this competitive inhibition is significant, as demonstrated by its low inhibition constant (Ki). nih.gov
Table 2: Inhibition Characteristics of 10β-Hydroperoxy-4-estrene-3,17-dione
| Condition | Inhibition Type | Ki Value (for Androstenedione) | Key Finding |
| Without NADPH | Irreversible (Time-dependent) | Not Applicable | Causes 50% loss of activity in 90s with 2.16 µM. nih.gov |
| With NADPH | Competitive | 330 nM | Competes with the natural substrate. nih.gov |
Comparative Biochemical Pharmacology and Analog Research
Comparative Efficacy with Other Hydroperoxide Aromatase Inactivators (e.g., Cumene (B47948) Hydroperoxide, H₂O₂)
10β-Hydroperoxy-4-estrene-3,17-dione (10β-OOH) demonstrates potent, time-dependent inactivation of human placental aromatase in the absence of the cofactor NADPH. nih.gov Research shows that a concentration of 2.16 µM of 10β-OOH can cause a 50% loss of aromatase activity in just 90 seconds. nih.gov The inactivation process appears to be site-directed, as the presence of the aromatase substrate, androstenedione (B190577), protects the enzyme from being inactivated by 10β-OOH. nih.gov While the enzyme activity could not be restored by simply washing the microsomes, partial recovery was achieved with the reducing agent dithiothreitol, suggesting that the inactivation may involve the oxidation of a sulfhydryl group at the active site. nih.gov
In stark contrast, non-steroidal hydroperoxides like cumene hydroperoxide and hydrogen peroxide (H₂O₂) are significantly less effective inactivators of aromatase. nih.gov To achieve a loss of activity comparable to that caused by 10β-OOH, concentrations 500 to 1,000 times higher are required. nih.gov Furthermore, unlike the protection observed with 10β-OOH, neither the substrate androstenedione nor the cofactor NADPH could prevent the enzyme inactivation caused by these non-steroidal agents. nih.gov This suggests a different, less specific mechanism of action for cumene hydroperoxide and H₂O₂, which was found to cause extensive destruction of the microsomal protoheme, an effect not conclusively observed with 10β-OOH. nih.gov
Interestingly, in the presence of NADPH, 10β-OOH does not cause time-dependent inactivation but instead acts as a potent competitive inhibitor of androstenedione aromatization, with a Ki value of 330 nM. nih.gov
| Compound | Concentration for Comparable Inactivation | Substrate Protection (with Androstenedione) | Mechanism Notes | Source |
|---|---|---|---|---|
| 10β-Hydroperoxy-4-estrene-3,17-dione | Baseline (e.g., 2.16 µM) | Yes | Site-directed; partial recovery with dithiothreitol. Acts as a competitive inhibitor in the presence of NADPH. | nih.gov |
| Cumene Hydroperoxide | 500-1000x higher | No | Non-specific; causes extensive destruction of microsomal protoheme. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | 500-1000x higher | No | Non-specific; causes extensive destruction of microsomal protoheme. | nih.gov |
Analysis of Aromatase Inhibition by Steroidal and Non-Steroidal Analogs
The inhibition of aromatase has been explored using a variety of both steroidal and non-steroidal compounds, revealing key differences in their mechanisms and potencies.
Steroidal Analogs: Steroidal inhibitors, which share a structural similarity with the natural substrate androstenedione, often act as potent inactivators.
4-Hydroxyandrostenedione (Formestane) and 4-Acetoxyandrostenedione are androstenedione analogs that act as competitive inhibitors and also cause time-dependent, irreversible loss of aromatase activity. nih.govnih.gov In studies using equine placental microsomes, 4-hydroxyandrostenedione showed a Ki of 4.1 nM, while 4-acetoxyandrostenedione had a Ki of 26 nM. nih.gov
Exemestane is another irreversible steroidal aromatase inhibitor with a reported Ki of 26 nM. abcam.com
7α-(4'-amino)phenylthio-4-androstene-3,17-dione is a potent competitive inhibitor with a Ki of 1.8 nM in equine microsomes, but it is a much less effective inactivator compared to 4-hydroxyandrostenedione and 4-acetoxyandrostenedione. nih.gov
Non-Steroidal Analogs: Non-steroidal inhibitors typically interact with the heme group of the cytochrome P450 enzyme.
Imidazole (B134444) derivatives such as miconazole (Ki = 1.4 nM) and fadrozole (Ki = 4 nM) are highly potent competitive inhibitors of equine aromatase. nih.gov
Ketoconazole is a much weaker competitive inhibitor, with a Ki of 2400 nM. nih.gov
Unlike the steroidal inactivators, these non-steroidal imidazole derivatives did not cause inactivation of the equine aromatase enzyme. nih.gov
This comparative analysis underscores that while both steroidal and non-steroidal compounds can be potent competitive inhibitors, the ability to cause time-dependent, irreversible inactivation is a characteristic more commonly associated with steroidal analogs that are processed by the enzyme active site.
| Compound | Type | Inhibitory Constant (Ki) | Inactivation Capability | Source |
|---|---|---|---|---|
| 7α-(4'-amino)phenylthio-4-androstene-3,17-dione | Steroidal | 1.8 nM | Low | nih.gov |
| 4-Hydroxyandrostenedione | Steroidal | 4.1 nM | Yes | nih.gov |
| 4-Acetoxyandrostenedione | Steroidal | 26 nM | Yes | nih.gov |
| Miconazole | Non-Steroidal (Imidazole) | 1.4 nM | No | nih.gov |
| Fadrozole | Non-Steroidal (Imidazole) | 4 nM | No | nih.gov |
| Ketoconazole | Non-Steroidal (Imidazole) | 2400 nM | No | nih.gov |
Investigations into the Inactivation Characteristics of 17α-Ethynyl-Substituted 10β-Hydroperoxy and Related 19-Nor Steroids
The introduction of a 17α-ethynyl group to the 10β-hydroperoxy steroid structure significantly influences its interaction with aromatase. The compound 17α-ethynyl-10β-hydroperoxy-17β-hydroxy-4-estren-3-one (SCH 10015) was investigated as an inactivator of human placental aromatase. nih.gov
This compound demonstrated time-dependent inactivation of aromatase, with a 20 µM concentration causing a 50% loss of activity after 20 minutes. nih.gov It acts as a competitive inhibitor with a Ki of 41 µM. nih.gov Evidence suggests that the mechanism of inactivation involves the oxidation of an active site sulfhydryl group. nih.gov
For comparison, related 19-nor steroids that are also contraceptive agents but lack the 10β-hydroperoxy group were evaluated. Norethisterone (Ki = 48 µM) and norethynodrel (Ki = 38 µM) were found to be competitive inhibitors with similar affinity to the hydroperoxy analog. nih.gov However, neither of these compounds caused time-dependent inactivation of aromatase. nih.gov This finding highlights the critical role of the 10β-hydroperoxy group in the inactivation process, suggesting it is not simply binding affinity but the chemical reactivity of the hydroperoxide that leads to the irreversible loss of enzyme function. nih.gov
| Compound | Inhibitory Constant (Ki) | Time-Dependent Inactivation | Source |
|---|---|---|---|
| 17α-ethynyl-10β-hydroperoxy-17β-hydroxy-4-estren-3-one | 41 µM | Yes | nih.gov |
| Norethynodrel | 38 µM | No | nih.gov |
| Norethisterone | 48 µM | No | nih.gov |
Theoretical and Computational Investigations of 10 Hydroperoxy 4 Estrene 3,17 Dione
Molecular Modeling and Docking Studies of Aromatase-Inhibitor Interactions
There are no published molecular modeling or docking studies that specifically investigate the interaction between 10-Hydroperoxy-4-estrene-3,17-dione and the aromatase enzyme. While docking studies have been performed on other steroidal and non-steroidal aromatase inhibitors to predict their binding modes and affinities, this particular compound has not been the subject of such in silico analysis. researchgate.netnih.govscirp.org Such a study would be crucial to visualize the binding pose of the inhibitor within the active site of aromatase, identify key amino acid residues involved in the interaction, and understand the structural basis for its inhibitory activity.
Quantum Chemical Approaches to Reaction Mechanism Analysis
No quantum chemical studies have been found that analyze the reaction mechanism of aromatase inactivation by this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the energetics of chemical reactions. These methods could be used to explore the mechanism of action of the hydroperoxy group, which is central to the compound's function, and to elucidate the chemical steps involved in the inactivation of the enzyme. The experimental observation that the inactivation is time-dependent suggests a covalent modification of the enzyme, a process that is well-suited for investigation with quantum chemical methods. nih.gov
Computational Predictions of Binding Affinities and Conformational Stability
There is a lack of computational studies predicting the binding affinity and conformational stability of this compound. Computational methods, such as free energy calculations and molecular dynamics simulations, can provide quantitative estimates of binding affinity and explore the conformational flexibility of a ligand in the context of its receptor. While the experimental Ki value of 330 nM in the presence of NADPH is known, computational predictions could provide a deeper understanding of the thermodynamics of binding. nih.gov Furthermore, an analysis of the conformational stability of the steroid in both its free and bound states would offer insights into the energetic requirements for binding.
Emerging Research Directions and Unaddressed Questions
Investigation of Broader Biological System Interactions Beyond Aromatase
The primary focus of research on 10-Hydroperoxy-4-estrene-3,17-dione has been its potent and specific interaction with aromatase. However, the full spectrum of its biological activity likely extends beyond this single target. The intricate web of steroid signaling and metabolism suggests the potential for off-target interactions that could have significant physiological consequences.
Future research should prioritize the investigation of potential interactions with other key enzymes and receptors within the steroidogenic pathway and beyond. For instance, studies on related steroidal aromatase inhibitors have revealed interactions with other cellular components. A pertinent example is the related compound 10β-Hydroxyestra-1,4-diene-3,17-dione (HEDD), which has been shown in silico to have a high affinity for the estrogen receptor α (ERα) and 17β-hydroxysteroid dehydrogenase type 1. nih.gov While this does not directly implicate this compound, it highlights a crucial area for investigation. It is plausible that the hydroperoxy functionality could modulate binding to various steroid receptors, including androgen and progesterone (B1679170) receptors, or other enzymes involved in steroid metabolism, such as 5α-reductase. openstax.org Understanding these potential off-target effects is critical for developing a complete pharmacological profile of the compound.
Exploration of Novel Synthetic Routes and Advanced Derivatives for Research Probes
The current synthetic pathways for this compound, while effective, may not be optimal for producing a diverse range of derivatives needed for in-depth structure-activity relationship (SAR) studies. The development of more versatile and efficient synthetic routes is a key area for future exploration.
Furthermore, the synthesis of advanced derivatives of this compound is essential for creating sophisticated research probes. These probes could be instrumental in identifying and characterizing new biological targets and in elucidating the compound's mechanism of action at a molecular level. For example, the synthesis of a 10β-(1'-azirinyl)estr-4-en-3,17-dione, a derivative of a related estrene, demonstrates the potential for creating functionally diverse analogs. oup.com The introduction of reporter groups, such as fluorescent tags or biotin (B1667282) moieties, through novel synthetic strategies would enable visualization of the compound's subcellular localization and its interaction with binding partners. Additionally, the creation of photoaffinity labels could be a powerful tool for irreversibly cross-linking the compound to its biological targets, facilitating their isolation and identification.
Application of Advanced Spectroscopic Techniques for Mechanistic Insights
While the crystal structure of 10β-hydroperoxy-4-estrene-3,17-dione has been determined, providing a static snapshot of its three-dimensional conformation, a deeper understanding of its dynamic behavior and interaction with its biological targets necessitates the application of a broader range of advanced spectroscopic techniques. oup.com
Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the solution-state conformation of the molecule and its dynamic changes upon binding to aromatase or other potential protein targets. Furthermore, advanced mass spectrometry techniques can be employed to characterize the metabolites of this compound and to identify any covalent modifications to its target proteins. nih.gov Spectroscopic methods like circular dichroism (CD) could be used to study conformational changes in the target protein upon binding of the inhibitor. The application of these techniques will be crucial in painting a more complete and dynamic picture of the compound's mechanistic intricacies.
Defining the Full Scope of Inactivation Mechanisms and Downstream Effects on Steroidogenesis Pathways
The inactivation of aromatase by this compound is a complex process that is dependent on the presence of cofactors such as NADPH. oup.com In the absence of added NADPH, the compound causes a time-dependent loss of aromatase activity. oup.com This suggests a mechanism-based inactivation, where the enzyme processes the inhibitor to a reactive species that then irreversibly modifies the enzyme. However, in the presence of NADPH, it acts as a competitive inhibitor. oup.com The exact molecular events that lead to inactivation versus competitive inhibition are not fully understood. It is known that the compound is reduced to 10β-hydroxy-4-estrene-3,17-dione, but the complete cascade of events and the nature of the covalent adduct formed during inactivation remain to be fully characterized. oup.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 10-Hydroperoxy-4-estrene-3,17-dione with high purity?
- Methodology : Synthesis typically involves selective oxidation of 4-estrene-3,17-dione derivatives using peroxidative agents. Purification is achieved via column chromatography (silica gel) followed by recrystallization in non-polar solvents. Purity validation requires HPLC (e.g., retention time 1.57 minutes under SMD-TFA05 conditions) and LCMS (m/z confirmation) .
Q. How can researchers detect and quantify this compound in biological samples?
- Methodology : Use LC-MS/MS with deuterated internal standards for sensitivity. For microsomal studies, combine centrifugal filtration to isolate enzyme complexes and quantify activity loss via substrate depletion assays (e.g., aromatase activity measured by androstenedione conversion) .
Q. What are the standard controls for studying redox-dependent inactivation of enzymes by this compound?
- Methodology : Include dithiothreitol (DTT) as a reducing agent to test reversibility of inactivation. Negative controls should omit NADPH to distinguish between competitive inhibition (NADPH-dependent) and irreversible inactivation (NADPH-independent). Substrate protection assays (e.g., using androstenedione) validate specificity .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its mechanism of aromatase inactivation?
- Methodology : X-ray crystallography reveals steric and electronic interactions at the enzyme active site. The 10β-hydroperoxy group forms hydrogen bonds with heme iron, enabling time-dependent inactivation. Molecular docking simulations can predict competitive binding against natural substrates like androstenedione (Ki = 330 nM) .
Q. How do researchers resolve contradictions in activity data between this compound and non-steroidal hydroperoxides (e.g., H₂O₂)?
- Methodology : Comparative studies under identical NADPH conditions show steroidal hydroperoxides exhibit 500–1000-fold higher potency due to structural specificity. Protoheme destruction assays and activity recovery post-DTT treatment confirm redox-mediated mechanisms unique to this compound .
Q. What experimental designs are optimal for profiling metabolic interactions of this compound in steroidogenesis pathways?
- Methodology : Use isotope-labeled tracers (e.g., ¹⁴C-androstenedione) in microsomal incubations. Monitor metabolites via thin-layer chromatography and KEGG pathway analysis (e.g., hsa00140 for steroid hormone biosynthesis). NADPH dependency tests differentiate aromatase inhibition from alternative redox reactions .
Q. How can researchers differentiate this compound from structurally similar steroids (e.g., 19-nor derivatives) in complex matrices?
- Methodology : Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., m/z 658 [M+H]⁺ for derivatives) and retention time matching. Cross-validation using synthetic standards (e.g., 19-Oxoandrost-4-ene-3,17-dione) ensures specificity .
Q. What challenges arise in studying the environmental persistence of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
